17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate is a complex organic compound characterized by its unique structure, which includes methoxy, oxo, ene, and diyn functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate typically involves multi-step organic reactions. One common approach is the acetylation of 9,15-dihydroxy-16-heptadecene-11,13-diyn-8-yl acetate . The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as chromatography to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
9-Heptadecene-4,6-diyn-8-ol (Z): This compound shares a similar backbone structure but lacks the methoxy and acetate groups.
(9E,15E)-heptadec-9,15-trien-11,13-diyn-4-one: Another structurally related compound with different functional groups.
Uniqueness: 17-Methoxy-15-oxoheptadec-9-ene-11,13-diyn-8-yl acetate is unique due to its combination of methoxy, oxo, ene, and diyn functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65892-94-6 |
---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(17-methoxy-15-oxoheptadec-9-en-11,13-diyn-8-yl) acetate |
InChI |
InChI=1S/C20H28O4/c1-4-5-6-7-11-14-20(24-18(2)21)15-12-9-8-10-13-19(22)16-17-23-3/h12,15,20H,4-7,11,14,16-17H2,1-3H3 |
InChI-Schlüssel |
FREMWSJPMBAXFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C=CC#CC#CC(=O)CCOC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.